Product packaging for 6-Mercapto-nicotinic acid methyl ester(Cat. No.:CAS No. 74470-34-1)

6-Mercapto-nicotinic acid methyl ester

Cat. No.: B8787247
CAS No.: 74470-34-1
M. Wt: 169.20 g/mol
InChI Key: MTLZNEKEIOIEAX-UHFFFAOYSA-N
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Description

6-Mercapto-nicotinic acid methyl ester is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2S B8787247 6-Mercapto-nicotinic acid methyl ester CAS No. 74470-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-sulfanylidene-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-10-7(9)5-2-3-6(11)8-4-5/h2-4H,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLZNEKEIOIEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445261
Record name 6-mercapto-nicotinic acid methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-34-1
Record name Methyl 1,6-dihydro-6-thioxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74470-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-mercapto-nicotinic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Nicotinic Acid Derivatives in Synthetic and Mechanistic Studies

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of heterocyclic chemistry. researchgate.net The pyridine (B92270) ring, a core component of nicotinic acid, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. In synthetic chemistry, nicotinic acid derivatives serve as versatile building blocks and intermediates for the construction of more complex molecular architectures.

The functionalization of the pyridine ring at various positions allows for the fine-tuning of the molecule's electronic and steric properties, which in turn dictates its reactivity and potential applications. For instance, the carboxylic acid group of nicotinic acid can be readily esterified, as seen in 6-Mercapto-nicotinic acid methyl ester, to modulate its solubility and reactivity in subsequent synthetic steps.

Mechanistic studies involving nicotinic acid derivatives have provided valuable insights into various chemical transformations. These studies often explore the influence of the pyridine nitrogen on the reactivity of substituents, the mechanisms of nucleophilic and electrophilic substitution reactions on the pyridine ring, and the coordination chemistry of these compounds with metal centers. The knowledge gained from these studies is crucial for the rational design of new catalysts, drugs, and materials. For example, nicotinic acid has been shown to influence gene expression and cellular signaling, with research exploring its effects on lipid metabolism and cardiovascular health. nih.gov

Significance of Sulfur Containing Heterocycles in Medicinal and Materials Chemistry

The incorporation of sulfur into heterocyclic frameworks gives rise to a class of compounds with a rich and diverse range of applications, particularly in medicinal and materials chemistry. The unique properties of the sulfur atom, including its size, polarizability, and ability to participate in various bonding interactions, impart distinct characteristics to these molecules.

In medicinal chemistry, sulfur-containing heterocycles are integral components of numerous pharmaceuticals. They are found in a wide array of drug classes, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. The sulfur atom can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its binding to biological targets, its metabolic stability, and its solubility. The thione-thiol tautomerism exhibited by many mercapto-substituted heterocycles is of particular interest, as the different tautomeric forms can display distinct biological activities. cdnsciencepub.comcdnsciencepub.com

In the realm of materials chemistry, sulfur-containing heterocycles are utilized in the development of organic semiconductors, conducting polymers, and other functional materials. The ability of sulfur to facilitate electron transport and participate in intermolecular interactions makes these compounds promising candidates for applications in electronics and optoelectronics. The lone pairs of electrons and the potential for extended conjugation in these systems contribute to their desirable electronic properties.

Positioning of 6 Mercapto Nicotinic Acid Methyl Ester Within Current Research Trajectories

Strategies for the Introduction of Thiol Functionality at the C-6 Position of the Nicotinic Acid Skeleton

The incorporation of a thiol group onto the pyridine ring is a critical step in the synthesis of this compound. Nucleophilic substitution reactions are a common and effective strategy to achieve this transformation.

Nucleophilic Substitution Approaches Utilizing Halogenated Pyridine Intermediates

A prevalent method for introducing a thiol group involves the nucleophilic substitution of a halogen atom on the pyridine ring. Halogenated pyridines, particularly chloro-derivatives, serve as excellent precursors due to the electron-withdrawing nature of the nitrogen atom and other substituents, which activates the ring towards nucleophilic attack.

For instance, a 6-chloro-nicotinic acid derivative can react with a sulfur nucleophile, such as sodium sulfide (B99878) or sodium hydrosulfide, to displace the chloride ion and form the desired 6-mercapto derivative. The reactivity of the halogenated position is often enhanced by the presence of other electron-withdrawing groups on the pyridine ring.

An example of a related transformation involves the use of methyl 6-chloro-5-nitronicotinate. In this case, the chloro-substituent at the 6-position is susceptible to nucleophilic displacement by a thiol-containing reagent. The nitro group at the 5-position further activates the ring, facilitating the substitution reaction. This approach allows for the direct formation of a 6-mercapto-nicotinic acid ester skeleton, which can be further modified if necessary.

Esterification Protocols for Nicotinic Acid Carboxylic Acids

The conversion of the carboxylic acid group of nicotinic acid and its derivatives into a methyl ester is a fundamental step in the synthesis of the target compound. Acid-catalyzed esterification is a widely employed and efficient method for this purpose.

Acid-Catalyzed Esterification of Nicotinic Acid Derivatives

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol, typically in large excess, in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 6-mercaptonicotinic acid with methanol (B129727), catalyzed by an acid like sulfuric acid.

The mechanism of Fischer esterification proceeds through several equilibrium steps. masterorganicchemistry.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is typically carried out by refluxing the nicotinic acid derivative in methanol with a catalytic amount of the strong acid. environmentclearance.nic.in

CatalystAlcoholConditionsOutcome
Sulfuric AcidMethanolRefluxFormation of the methyl ester
Tosic AcidMethanolRefluxFormation of the methyl ester

It is important to note that while this method is effective, potential side reactions can occur. For instance, in the case of 2-mercaptopyridine-3-carboxylic acid, N-methylation has been reported as a competing reaction under acidic esterification conditions, leading to the formation of 3-methoxycarbonyl-1-methyl-2-pyridinethione. clockss.org

Derivatization Pathways from Precursors to this compound

The synthesis of the target compound can also be approached by first synthesizing a key precursor, which is then converted to the final product. This strategy allows for a more controlled and often higher-yielding synthesis.

Synthesis of 6-Mercaptonicotinic Acid (Parent Compound) as a Precursor

A logical and common precursor for the synthesis of this compound is 6-mercaptonicotinic acid itself. acs.orgacs.orgresearchgate.netnih.govrsc.org This parent compound contains the essential thiol group at the 6-position and the carboxylic acid at the 3-position. Once 6-mercaptonicotinic acid is obtained, it can be readily esterified to the desired methyl ester using the acid-catalyzed methods described in section 2.2.1.

The synthesis of 6-mercaptonicotinic acid can be achieved through various routes, often starting from more readily available pyridine derivatives. These routes typically involve the introduction of the thiol functionality onto a pre-existing nicotinic acid skeleton.

PrecursorReagentsProduct
6-Chloronicotinic acidNaSH or Na₂S6-Mercaptonicotinic acid

By synthesizing and isolating 6-mercaptonicotinic acid first, impurities from the thiol introduction step can be removed before proceeding with the esterification, potentially leading to a purer final product.

Reactivity of the Mercapto (-SH) Moiety

The mercapto group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation, making it a key site for synthetic modifications.

The sulfur atom of the mercapto group in this compound is a soft nucleophile, readily participating in S-alkylation reactions with various electrophiles, such as alkyl halides, to form stable thioethers (sulfides). This reaction is a fundamental transformation for introducing diverse alkyl or aryl substituents onto the sulfur atom, thereby modifying the compound's steric and electronic properties.

The general mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction. The reactivity of thiols allows for the formation of a wide array of derivatives. mdpi.com For instance, the Thorpe-Ziegler intramolecular cyclization of related 2-RCH2S-substituted nicotinic acid esters and nitriles has been studied, indicating that the precursor thioethers are stable and synthetically accessible intermediates. researchgate.net

Table 1: Examples of S-Alkylation Reactions on Mercapto-Heterocycles This table is illustrative of typical S-alkylation reactions involving mercapto-heterocyclic compounds.

Mercapto CompoundAlkylating AgentProduct
6-Mercapto-coumarinl-aryloxy-4-chloro-but-2-ynes6-(4-aryloxybut-2-ynylthio) nih.govbenzo-pyran-2-ones mdpi.com
2-Mercaptonicotinic Acid DerivativeAlkyl Halide (e.g., R-Br)2-(Alkylthio)nicotinic Acid Derivative

Oxidation Reactions Leading to Disulfide Formation

Thiols are susceptible to oxidation, and a common transformation is their conversion to disulfides. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. In the case of this compound, oxidation would lead to the formation of a symmetrical disulfide, bis(6-(methoxycarbonyl)pyridin-3-yl) disulfide. Disulfide bonds are significant in various chemical and biological systems, contributing to the structural integrity of proteins. nih.gov

The oxidation can be achieved using a range of oxidizing agents, from mild reagents like air (autoxidation), often catalyzed by metal ions, to stronger oxidants such as hydrogen peroxide or iodine. mdpi.com For example, new unsymmetrical monoterpenylhetaryl disulfides have been synthesized from heterocyclic disulfides, including those derived from 2-mercaptonicotinic acid. nih.gov It has been noted that 2-mercaptonicotinic acid tends to form disulfide bonds with itself in neutral solutions. nih.gov An unusual case even reported the formation of a disulfide bond from a solution acidic enough to protonate the pyridine nitrogen. nih.gov The reactivity of the thiol groups on a chitosan-6-mercaptonicotinic acid conjugate, which leads to disulfide bond formation, was found to be consistent across a range of pH values. nih.gov

The structure of this compound contains multiple potential donor atoms—the sulfur of the mercapto group, the nitrogen of the pyridine ring, and the oxygen atoms of the ester group—making it an interesting ligand for coordination with metal ions. google.com Heterocyclic thiolates are known to be ambidentate ligands, capable of involving either the exocyclic sulfur or the endocyclic nitrogen atoms in coordination. researchgate.net

Studies on the closely related 2-mercaptonicotinic acid (HnicSH) have provided significant insight into potential binding modes. researchgate.netrsc.org This ligand has been shown to coordinate with metals like Palladium(II), Platinum(II), Rhenium(III), and Molybdenum(VI). researchgate.netrsc.org The coordination can occur in several ways:

Monodentate (S): The ligand binds to the metal center solely through the sulfur atom.

Bidentate/Chelating (N,S): The ligand forms a stable chelate ring by binding to the metal through both the pyridine nitrogen and the mercapto sulfur. researchgate.netrsc.org

Complexation of nicotinic acid derivatives with various metals, including copper, manganese, cobalt, nickel, and zinc, has been reported, typically involving coordination with the carboxylate oxygen and/or the pyridine nitrogen atoms. researchgate.netnih.gov Given these precedents, this compound is expected to be a versatile ligand, capable of forming a diverse range of coordination complexes with varied structural and electronic properties.

Table 2: Observed Coordination Modes of 2-Mercaptonicotinic Acid with Various Metals Data extracted from studies on the 2-mercapto isomer, illustrating potential binding behavior.

Metal IonComplex ExampleCoordination Mode(s)Reference
Palladium(II)[Pd(PPh3)(HnicS)2]Monodentate (S) and Chelating (N,S) researchgate.netrsc.org
Platinum(II)[Pt(PPh3)(HnicS)2]Monodentate (S) and Chelating (N,S) researchgate.netrsc.org
Rhenium(III)[ReI2(PPh3)2(HnicS)]Bidentate (N,S) researchgate.netrsc.org
Molybdenum(VI)[MoO2(CH3NicS)2]Bidentate (N,S) researchgate.netrsc.org

Chemical Transformations of the Methyl Ester (-COOCH3) Group

The methyl ester group is another key site for synthetic modification, primarily through nucleophilic acyl substitution reactions.

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 6-mercapto-nicotinic acid, under either acidic or basic conditions. mnstate.edu Base-catalyzed hydrolysis, or saponification, is typically irreversible and involves the use of a base like sodium hydroxide (B78521) or lithium hydroxide. nih.govmnstate.edu For instance, the hydrolysis of related disulfide derivatives containing methyl esters of 2-mercaptonicotinic acid has been successfully carried out in high yields (73–95%) using a lithium hydroxide-water-tetrahydrofuran system. nih.gov

Acid-catalyzed hydrolysis is an equilibrium-controlled process, often requiring excess water to drive the reaction to completion. mnstate.edumasterorganicchemistry.com This transformation is fundamental for creating a carboxylic acid group that can be used in further reactions, such as amidation or conversion to other esters. The hydrolysis of methyl nicotinate (B505614) to nicotinic acid and methanol is a well-established reaction. drugbank.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this reaction allows for the exchange of the methyl group with other alkyl or functionalized groups from a different alcohol (R'-OH).

The reaction can be catalyzed by acids (e.g., sulfuric acid) or bases (e.g., alkoxides). masterorganicchemistry.comgoogle.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com This method is highly versatile for synthesizing a library of different esters from a single precursor, thereby fine-tuning the properties of the molecule for various applications. The process is widely used for various nicotinic esters. google.com A range of catalysts, including zinc clusters and N-heterocyclic carbenes, can promote transesterification under mild conditions. organic-chemistry.org

Derivatization Techniques for Analytical and Preparative Applications

Derivatization is a crucial step in chemical analysis, often employed to enhance the volatility, thermal stability, or detectability of an analyte for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For this compound, the primary site for derivatization for chromatographic analysis is the thiol (-SH) group. The existing methyl ester group is already suitable for many analyses. The thiol group contains an active hydrogen, which can lead to poor peak shape and thermal degradation during GC analysis.

Silylation is the most common derivatization method for thiols. nih.gov This process replaces the active hydrogen of the -SH group with a non-polar trimethylsilyl (B98337) (TMS) group. The resulting thio-TMS ether is more volatile, more thermally stable, and less polar, making it ideal for GC-MS analysis. researchgate.net The reaction is typically rapid and quantitative.

The general reaction is: R-SH + Silylating Agent → R-S-Si(CH₃)₃ + Byproduct

Silylating AgentAbbreviationKey Features
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly reactive; volatile and non-interfering byproducts. nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAVery common and effective for a wide range of functional groups.
HexamethyldisilazaneHMDSLess reactive than MSTFA or BSTFA; often requires a catalyst. researchgate.net

While the molecule is already an ester, esterification principles are relevant in the context of transesterification. If an analyst needed to prepare, for example, an ethyl or propyl ester for specific analytical purposes (e.g., to alter retention time), the methyl ester could be converted via acid-catalyzed transesterification by heating it in a large excess of the desired alcohol. aocs.org

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, chiral separation is not applicable to this specific compound.

However, the principle of chiral derivatization is a powerful technique used for separating racemic mixtures of chiral compounds. If a chiral derivative of this compound were synthesized, this method could be applied. The strategy involves reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers.

Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can be separated using standard, non-chiral chromatographic techniques like HPLC. nih.govnih.gov

Chloroformates are a class of reagents used for this purpose. For instance, a racemic chiral amine or alcohol can be reacted with (-)-menthyl chloroformate to produce a pair of diastereomeric carbamates or carbonates, respectively. nih.gov Similarly, the thiol group of a chiral mercaptan could react with a chiral chloroformate to form diastereomeric thiocarbonates, which could then be separated by HPLC.

Hypothetical Reaction for a Chiral Thiol (R-SH): (R/S)-R-SH + (S)-CDA-Cl → (R,S)-R-S-CO-CDA + (S,S)-R-S-CO-CDA (Racemic Mixture) + (Chiral Reagent) → (Mixture of Diastereomers)

This technique is invaluable for determining the enantiomeric purity or for the preparative separation of enantiomers. nih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization Methodologies

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the characteristic vibrational modes of a molecule. Each functional group within 6-Mercapto-nicotinic acid methyl ester has a distinct set of vibrational frequencies, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For this compound, the key expected absorption bands are associated with the thiol, ester, and pyridine (B92270) ring moieties.

The ester group gives rise to two prominent and characteristic absorptions: a strong C=O stretching vibration, typically observed in the 1700-1725 cm⁻¹ region, and a strong C-O stretching vibration, which appears in the 1300-1250 cm⁻¹ range. The aromatic pyridine ring is characterized by C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. Aromatic C-H stretching bands are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methyl ester group is typically found just below 3000 cm⁻¹. The S-H stretching vibration of the mercapto group is characteristically weak and appears in the 2600-2550 cm⁻¹ region.

Table 1: Expected FT-IR Peak Assignments for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching>3000Variable
Methyl C-HStretching<3000Medium
Thiol (S-H)Stretching2600-2550Weak
Ester (C=O)Stretching1725-1700Strong
Pyridine Ring (C=C, C=N)Stretching1600-1400Medium-Strong
Ester (C-O)Stretching1300-1250Strong

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule.

In the FT-Raman spectrum of this compound, the vibrations of the pyridine ring are expected to be particularly prominent. The symmetric "ring breathing" mode, a characteristic feature for substituted pyridines, typically produces a strong Raman band. The S-H stretching vibration, although weak in the IR spectrum, often yields a more readily observable band in the Raman spectrum. Conversely, the C=O stretching vibration of the ester group, which is very strong in the IR, is generally weaker in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

¹H-NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine ring, the methyl group of the ester, and the thiol group.

The protons on the pyridine ring are in an aromatic environment and are expected to resonate at the downfield end of the spectrum, typically between 7.0 and 9.0 ppm. Their exact chemical shifts and splitting patterns (multiplicity) are dictated by their position relative to the nitrogen atom and the two substituents. The methyl protons of the ester group (-OCH₃) are shielded and would appear as a sharp singlet further upfield, generally in the 3.5-4.0 ppm range. The thiol proton (-SH) signal is often a broad singlet, and its chemical shift can vary over a wide range (1.0-5.0 ppm) depending on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Pyridine Ring (H2, H4, H5)7.0 - 9.0Doublet, Triplet, or Doublet of Doublets3H
Methyl Ester (-OCH₃)3.5 - 4.0Singlet3H
Thiol (-SH)1.0 - 5.0Broad Singlet1H

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The carbon atom of the ester carbonyl group (C=O) is significantly deshielded and is expected to appear far downfield, typically in the range of 165-175 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, approximately between 110 and 160 ppm. The specific chemical shifts of these carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the mercapto and methyl ester substituents. The carbon atom attached to the sulfur (C6) will be shifted compared to an unsubstituted pyridine. Finally, the methyl carbon of the ester group (-OCH₃) is highly shielded and will appear upfield, usually around 50-55 ppm.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)165 - 175
Pyridine Ring (C2, C3, C4, C5, C6)110 - 160
Methyl Ester (-OCH₃)50 - 55

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The spectrum is typically characterized by the wavelength of maximum absorbance (λmax). The electronic spectrum of this compound is dominated by π → π* transitions associated with the conjugated π-system of the pyridine ring. The presence of the sulfur atom (an auxochrome with lone pairs of electrons) and the carbonyl group can lead to n → π* transitions and also shift the primary π → π* absorption bands. Typically, substituted pyridines exhibit strong absorption bands in the 250-300 nm range. The specific λmax for this compound will be influenced by the combined electronic effects of the mercapto and methyl ester groups.

Quantum Chemical Calculations and Theoretical Spectroscopy

Conformational Analysis and Potential Energy Surface Mapping

Theoretical investigations of related molecules, such as nicotinic acid and its derivatives, have been performed to understand their structural and electronic properties. For instance, computational studies on 3-substituted pyridines have explored their tautomeric and conformational equilibria. mdpi.com However, the presence and interplay of the mercapto and methyl ester functional groups in the 6- and 3-positions, respectively, would introduce unique conformational possibilities and energetic considerations for this compound that cannot be accurately extrapolated from existing data on simpler analogues.

A proper conformational analysis and PES mapping would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to identify stable conformers, transition states for their interconversion, and to map the energy as a function of key dihedral angles. Without such dedicated studies, a detailed and scientifically accurate description for this compound remains unavailable.

Intermolecular Interaction Analysis (e.g., QTAIM, NCI, EDA)

Detailed analyses of the intermolecular interactions of this compound using methods like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, or Energy Decomposition Analysis (EDA) have not been reported in the reviewed scientific literature. These computational techniques are crucial for understanding the nature and strength of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the molecule's behavior in the solid state and in solution.

While studies on related systems exist, such as the analysis of intermolecular interactions in nicotinamide (B372718) solutions and DFT studies on the adsorption of mercaptopyridine on nanocages, the specific interaction patterns for this compound are not documented. nih.govnih.govresearchgate.netnih.gov The presence of a sulfur atom, a pyridine ring, and a methyl ester group suggests the potential for a variety of intermolecular interactions, including S···H, N···H, and O···H hydrogen bonds, as well as π-π stacking interactions involving the pyridine ring.

QTAIM analysis would characterize the bond critical points to elucidate the nature of these interactions, NCI plots would visually represent the non-covalent interactions in real space, and EDA would quantify the different energy components (electrostatic, Pauli repulsion, orbital interaction, and dispersion) contributing to the total interaction energy. In the absence of specific computational studies on this compound, a quantitative and qualitative description of its intermolecular interaction profile cannot be provided.

Applications of 6 Mercapto Nicotinic Acid Methyl Ester in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Heterocyclic Compounds

The presence of multiple reactive sites within 6-mercapto-nicotinic acid methyl ester makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds. The nucleophilic thiol group, the electrophilic ester carbonyl, and the pyridine (B92270) ring itself can all participate in various cyclization and functionalization reactions. This polyreactivity allows for the construction of fused ring systems and substituted heterocycles of significant interest in medicinal and materials chemistry.

One notable application is in the synthesis of thienopyridines, a class of compounds with a wide range of biological activities. The Thorpe-Ziegler reaction, for instance, can be employed to construct the thiophene (B33073) ring fused to the pyridine core. In this type of reaction, the mercapto group and a suitably activated position on a substituent attached to the pyridine ring can undergo intramolecular cyclization. The methyl ester group can be either a direct participant in the cyclization or a precursor to other functional groups that facilitate ring closure.

Furthermore, the mercapto group can readily undergo S-alkylation, S-acylation, and oxidation to disulfides, providing a handle for further molecular elaboration. The pyridine nitrogen can be quaternized, and the aromatic ring can undergo nucleophilic or electrophilic substitution, depending on the reaction conditions. This rich chemistry allows for the generation of a multitude of heterocyclic scaffolds from a single, readily accessible starting material.

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a key intermediate in the synthesis of more complex and functionally rich organic molecules, particularly in the pharmaceutical and agrochemical industries.

Development of Pharmaceutical and Agrochemical Intermediates

Nicotinic acid and its derivatives are well-established building blocks in the pharmaceutical industry. For example, the related compound, methyl 6-methylnicotinate, is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib. nbinno.comnbinno.com The introduction of a mercapto group at the 6-position, as in this compound, opens up new avenues for the synthesis of novel pharmaceutical candidates. The thiol functionality can be used to introduce new pharmacophores or to modulate the pharmacokinetic properties of a drug molecule.

In the agrochemical sector, pyridine-based compounds are integral to the development of a wide range of herbicides, insecticides, and fungicides. The unique combination of a pyridine ring and a reactive thiol group in this compound makes it an attractive starting material for the synthesis of novel agrochemicals. nbinno.com The thiol group can be derivatized to introduce toxophoric groups or to enhance the binding affinity of the molecule to its biological target.

A patent has described the use of 6-methyl nicotinic acid methyl ester as a starting material in a multi-step synthesis to produce 6-methyl nicotine, highlighting the utility of this class of compounds as precursors to biologically active molecules. google.compatsnap.com

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The coordination chemistry of pyridine and thiol-containing ligands has been extensively explored, leading to the development of a wide variety of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties. This compound, with its potential to act as a multidentate ligand, is a promising candidate for the construction of such materials.

Ligand Design for Charge Transport Properties in MOFs

The development of electrically conductive MOFs is a rapidly growing area of research, with potential applications in electronics, sensing, and catalysis. marquette.edunih.govresearchgate.net The charge transport properties of MOFs are highly dependent on the nature of both the metal nodes and the organic linkers. marquette.edunih.gov The incorporation of sulfur-containing ligands, such as those derived from this compound, can have a profound impact on the electronic properties of the resulting MOF. researchgate.net

The sulfur atom, with its available lone pairs and d-orbitals, can facilitate charge delocalization and promote intermolecular interactions that are crucial for efficient charge transport. researchgate.net The pyridine nitrogen and the ester carbonyl oxygen can also participate in coordination to the metal centers, leading to the formation of well-defined, extended structures. By carefully selecting the metal ion and the synthetic conditions, it is possible to tune the electronic band gap and the charge carrier mobility of the resulting MOF.

Exploration of Self-Assembly Processes in Material Formation

The formation of MOFs and coordination polymers is a self-assembly process, driven by the coordination bonds between the metal ions and the organic ligands. nih.govmdpi.com The structure and properties of the final material are determined by a delicate interplay of factors, including the coordination geometry of the metal ion, the shape and functionality of the ligand, and the reaction conditions. nih.gov

This compound offers multiple coordination sites (the pyridine nitrogen, the thiol sulfur, and the ester oxygen), allowing for a variety of binding modes and the potential for the formation of complex, multidimensional structures. The study of the self-assembly processes involving this ligand can provide valuable insights into the fundamental principles of crystal engineering and the rational design of functional materials.

Utilization as a Scaffold in Combinatorial Chemistry and DNA-Encoded Library (DEL) Synthesis

Combinatorial chemistry and DNA-encoded library (DEL) technology have emerged as powerful tools for the discovery of new drug candidates and other biologically active molecules. nih.govnih.govrsc.org These technologies rely on the use of versatile molecular scaffolds that can be readily functionalized with a wide variety of chemical building blocks.

This compound possesses several features that make it an attractive scaffold for these applications. The pyridine ring provides a rigid core, while the mercapto and methyl ester groups serve as convenient handles for chemical diversification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized DNA tag in DEL synthesis. vipergen.com

Mechanistic Investigations of Biological Activity: in Vitro and Computational Models

Structure-Activity Relationship (SAR) Studies on Analogs of 6-Mercapto-nicotinic acid Methyl Ester

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed, analysis of related analogs provides significant insight. For nicotinamide-based compounds acting as CXCR2 antagonists, SAR studies reveal that the ester form can serve as a lipophilic precursor, which is hydrolyzed intracellularly to the active carboxylic acid form. nih.govnih.gov This suggests that the methyl ester of 6-mercapto-nicotinic acid may function as a prodrug, with its lipophilicity facilitating cell membrane permeation.

In the context of novel bacterial topoisomerase inhibitors (NBTIs), the core scaffold is crucial for activity. NBTIs are generally composed of three parts: a left-hand side (LHS) fragment that intercalates into DNA, a linker, and a right-hand side (RHS) moiety that binds within an enzyme pocket. acs.org Modifications to any of these parts significantly impact potency. For instance, introducing small fragments like fluorine or methoxy (B1213986) groups on the LHS can enhance activity against both DNA gyrase and topoisomerase IV. acs.org This implies that modifications to the pyridine (B92270) ring or the ester group of this compound could modulate its potential antibacterial activity.

Furthermore, 3D-QSAR models of nicotinic acid derivatives have shown that steric interactions are of major importance for affinity to targets like the nicotinic acetylcholine (B1216132) receptor. Bulky substituents in the 6-position of the pyridine ring, where the mercapto group is located, have been found to reduce affinity in some contexts. acs.org This highlights the delicate balance of steric and electronic properties required for biological activity.

Exploration of Enzyme Inhibition Mechanisms in Vitro (e.g., HDAC, Bacterial Type II Topoisomerases where applicable to the scaffold)

Histone Deacetylase (HDAC) Inhibition: The 6-mercapto moiety suggests a potential mechanism for inhibiting zinc-dependent enzymes like histone deacetylases (HDACs). Thiol-containing compounds, particularly mercaptoacetamides, are recognized as effective zinc-binding groups (ZBGs) in HDAC inhibitors. nih.govd-nb.info The proposed mechanism involves the deprotonated sulfur of the thiol group coordinating with the Zn²⁺ ion in the catalytic active site of the enzyme. d-nb.infonih.gov This interaction blocks substrate access and inhibits the deacetylation of histone and non-histone proteins. nih.gov Specifically for HDAC6, mercaptoacetamide-based inhibitors have shown high potency and selectivity. nih.gov While not a mercaptoacetamide, the sulfhydryl group of the 6-mercapto-nicotinic acid scaffold could potentially engage in similar zinc-binding interactions, making it a plausible candidate for HDAC inhibition.

Bacterial Type II Topoisomerase Inhibition: The nicotinic acid scaffold is relevant to the class of novel bacterial topoisomerase inhibitors (NBTIs), which target DNA gyrase and topoisomerase IV. nih.govnih.gov Unlike fluoroquinolones that trap the enzyme-DNA cleavage complex, NBTIs have a distinct mechanism of action. nih.govmdpi.com They bind to a different, non-overlapping site on the enzyme-DNA complex. mdpi.com Crystal structures show that NBTIs can bridge the DNA and a transient pocket at the enzyme's dimer interface, close to the active site. nih.govresearchgate.net This binding mode inhibits enzyme function without necessarily stabilizing double-strand DNA breaks in the same manner as fluoroquinolones. nih.gov NBTIs have demonstrated potent activity against Gram-positive organisms, including resistant strains of Staphylococcus aureus. nih.govnih.gov The 6-mercapto-nicotinic acid backbone shares features with some NBTI scaffolds, suggesting it could potentially inhibit bacterial growth through this mechanism.

Molecular Mechanisms of Receptor Antagonism (e.g., CXCR1/2)

Analogs of this compound, specifically nicotinamide (B372718) derivatives, have been identified as potent allosteric antagonists of the chemokine receptors CXCR1 and CXCR2. nih.govnih.gov These receptors are key mediators of inflammation. nih.gov The mechanism of antagonism is unique and involves intracellular action.

Studies on nicotinamide glycolates have shown that the methyl ester form of the molecule is uncharged and cell-permeable, allowing it to act as a prodrug. nih.gov It passively diffuses across the cell membrane into the neutrophil interior. nih.govnih.gov Once inside, cellular esterases rapidly hydrolyze the ester to its corresponding carboxylic acid. nih.gov This negatively charged acid form is the active antagonist but is cell-impermeable from the outside. nih.govnih.gov The trapped intracellular acid then binds to an allosteric site on the intracellular domain of the CXCR2 receptor, preventing the conformational changes necessary for signaling after the natural ligand (e.g., CXCL1, CXCL8) binds to the extracellular site. nih.gov This intracellular mechanism effectively blocks downstream signaling pathways, such as calcium flux. nih.gov

Mechanistic Basis of Antioxidant Properties in Cellular and Non-Cellular Models (e.g., NO and Prostacyclin Modulation)

The primary mechanistic basis for the antioxidant properties of 6-mercapto-nicotinic acid and its esters is the presence of the mercapto (-SH) group. ontosight.ai Thiol compounds are well-established antioxidants capable of participating in redox reactions. The sulfhydryl group can directly scavenge harmful reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative stress. ontosight.ai This is a fundamental chemical property of thiols, which can donate a hydrogen atom to neutralize free radicals, becoming a stable thiyl radical in the process. While the specific modulation of nitric oxide (NO) and prostacyclin pathways by this compound is not extensively documented, nicotinic acid derivatives have been noted for their involvement in various cellular signaling processes, including anti-inflammatory actions. nih.gov

In Vitro Antimicrobial Activity and Proposed Mechanisms of Action (e.g., against Gram-positive pathogens, fungi)

Nicotinic acid and its derivatives have demonstrated a broad spectrum of in vitro antimicrobial activity. Studies have shown efficacy against various Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.govnih.gov Derivatives have shown promising activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. nih.gov

One proposed mechanism of action is the inhibition of biofilm formation. Nicotinic acid has been shown to significantly inhibit biofilm formation by the Gram-positive bacterium Streptococcus pneumoniae in a time and concentration-dependent manner. preprints.org Spectroscopic analysis suggests that this inhibition may occur through the alteration of protein structures within the biofilm matrix. preprints.org Another potential mechanism, particularly for niacinamide (nicotinic amide), involves the inhibition of bacterial sirtuins, which are enzymes involved in regulating key metabolic processes and the cell cycle. mdpi.com This can lead to an arrest of the microbial cell cycle, preventing proliferation. mdpi.com

The table below summarizes the minimum inhibitory concentration (MIC) values for some nicotinic acid derivatives against selected pathogens, as reported in the literature.

CompoundMicroorganismMIC (µg/mL)Reference
Acylhydrazone derivative of nicotinic acidStaphylococcus epidermidis ATCC 122281.95 nih.gov
Acylhydrazone derivative of nicotinic acidStaphylococcus aureus ATCC 43300 (MRSA)7.81 nih.gov
1,3,4-Oxadiazoline derivative of nicotinic acidStaphylococcus aureus ATCC 65387.81 nih.gov
1,3,4-Oxadiazoline derivative of nicotinic acidBacillus subtilis ATCC 66337.81 nih.gov
1,3,4-Oxadiazoline derivative of nicotinic acidStaphylococcus aureus ATCC 43300 (MRSA)15.62 nih.gov

Computational Approaches for Mechanistic Insight: Molecular Docking and QSAR Analysis

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis have been instrumental in providing mechanistic insights for nicotinic acid derivatives. akjournals.comakjournals.comnih.gov

Molecular Docking: Docking studies have been employed to predict and analyze the binding modes of nicotinic acid-based compounds with their target enzymes. For instance, new dipeptide derivatives based on nicotinoylglycylglycine hydrazide were docked into the active sites of sterol 14-alpha demethylase (an antifungal target) and penicillin-binding protein 3 (an antibacterial target). nih.gov The results helped to rationalize the observed biological activities and suggested that the compounds had good potential to inhibit these key enzymes. nih.gov Such studies provide a molecular-level view of the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding and inhibition.

QSAR Analysis: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nicotinic acid derivatives, QSAR models have been developed to understand the physicochemical properties that influence their lipophilicity and, by extension, their bioactivity. akjournals.comakjournals.com These analyses have identified that properties like atomic charge, molar refraction, and hydrophobicity are significant contributors to the activity of CXCR2 antagonists. documentsdelivered.com Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to identify key structural features for inhibitory activity, guiding the design of new, more potent analogs. acs.orgmdpi.comrsc.org

Development and Mechanistic Study of Thiolated Polymer Conjugates (e.g., Chitosan-graft-6-mercaptonicotinic acid for Mucoadhesion and Enzyme Inhibition)

6-Mercaptonicotinic acid has been successfully grafted onto the biopolymer chitosan (B1678972) to create a novel thiolated polymer (thiomer) with significantly enhanced functional properties. nih.govresearchgate.net These conjugates, known as Chitosan-graft-6-mercaptonicotinic acid (Chitosan-6-MNA), exhibit superior mucoadhesive and enzyme inhibitory characteristics compared to unmodified chitosan. nih.govresearchgate.net

The primary mechanism for the enhanced mucoadhesion is the formation of covalent disulfide bonds between the thiol groups of the polymer conjugate and cysteine-rich glycoproteins present in the mucus layer. researchgate.netnih.gov This covalent interaction is much stronger than the non-covalent bonds (like hydrogen bonds) formed by unmodified chitosan, leading to a prolonged residence time on mucosal surfaces. researchgate.net

A key advantage of using 6-mercaptonicotinic acid is that its heteroaromatic structure confers pH-independent reactivity to the thiol group. nih.govresearchgate.net Unlike other thiomers whose reactivity is pH-dependent, Chitosan-6-MNA can form disulfide bonds over a wide pH range, making it a more versatile excipient for drug delivery to various mucosal sites. nih.gov Furthermore, the thiol groups on the polymer can inhibit mucosal enzymes, such as protein tyrosine phosphatase, which can help to open cellular tight junctions and enhance the permeation of co-administered drugs. nih.gov

Q & A

Q. What are the established synthetic routes for 6-mercapto-nicotinic acid methyl ester, and how do reaction conditions influence yield?

The synthesis of methyl esters like this compound typically involves transesterification or acid-catalyzed esterification. For example, nicotinic acid derivatives can undergo esterification using methanol in the presence of sulfuric acid or boron trifluoride-methanol complexes (BF₃·MeOH), which act as catalysts . Reaction parameters such as temperature (e.g., 60–80°C), catalyst concentration, and reaction time significantly impact yield. Side reactions, such as oxidation of the thiol group, must be controlled by inert atmospheres (N₂/Ar) . Upstream precursors like 6-methylnicotinic acid (CAS 3222-47-7) are critical starting materials, as noted in reagent catalogs .

Q. Which analytical techniques are optimal for characterizing this compound, and how are they validated?

Gas chromatography-mass spectrometry (GC/MS) is widely used for methyl ester analysis, particularly for verifying purity and identifying degradation products. Derivatization methods, such as silylation, may enhance volatility for GC analysis . High-performance liquid chromatography (HPLC) with UV detection at 260–280 nm is suitable for quantifying the compound in reaction mixtures . Validation includes spiking experiments with internal standards (e.g., deuterated methyl esters) and cross-referencing retention times with libraries like Wiley/NIST .

Q. How does the thiol group in this compound affect its stability during storage?

The thiol (-SH) group is prone to oxidation, forming disulfide bridges or sulfonic acids. Stability studies recommend storage under inert gases (e.g., argon) at –20°C in amber vials to minimize light- and oxygen-induced degradation . Kinetic modeling, as applied to similar esters, suggests a half-life reduction of 30–40% at room temperature compared to refrigerated conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the coordination chemistry of this compound with transition metals?

The compound’s thiol and pyridine groups enable dual binding to metals like Co(II) and Ni(II). Studies on mercaptoacetic acid esters show that the thiolate form (deprotonated -S⁻) acts as a stronger ligand, forming stable octahedral complexes in aqueous-organic mixtures. Spectrophotometric titrations (e.g., UV-Vis at 500–600 nm) and Job’s method of continuous variations are used to determine stoichiometry (e.g., 1:2 metal-to-ligand ratios) . Competing ligands (e.g., chloride) require buffered conditions (pH 6–8) to stabilize coordination .

Q. How can discrepancies in reported reactivity data for this compound be resolved?

Contradictions in reactivity (e.g., nucleophilic vs. oxidative behavior) often arise from differences in solvent polarity, pH, or trace metal contaminants. For example, in polar aprotic solvents (DMF, DMSO), the thiol group exhibits nucleophilic substitution with alkyl halides, while in acidic aqueous media, oxidation dominates. Systematic reproducibility studies should include controls for metal ions (e.g., Fe³⁺/Cu²⁺) and replicate reaction setups across labs .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., heterocycle formation)?

The compound’s methyl ester and thiol groups enable sequential reactivity. For example:

  • Step 1 : Hydrolysis of the ester under basic conditions (NaOH/MeOH) yields 6-mercapto-nicotinic acid.
  • Step 2 : Thiol-ene "click" chemistry with alkenes forms thioether-linked hybrids . Kinetic modeling (e.g., pseudo-first-order rate constants) helps balance competing reactions, such as premature oxidation .

Methodological Considerations

Q. How are computational methods applied to predict the physicochemical properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies (e.g., S-H bond: ~85 kcal/mol) and redox potentials. Solubility parameters (logP ≈ 1.5–2.0) align with experimental HPLC retention data . Molecular dynamics simulations model aggregation behavior in aqueous solutions, critical for bioavailability studies .

Q. What protocols ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

Solid-phase microextraction (SPME) coupled with GC/MS is effective for trace analysis. Validation parameters include:

  • Linearity : R² > 0.99 across 0.1–100 µg/mL.
  • Recovery : >85% using deuterated internal standards (e.g., methyl nicotinate-d4) . Matrix effects (e.g., plasma proteins) are minimized by protein precipitation with acetonitrile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.